UC-781

Catalog No.
S546217
CAS No.
178870-32-1
M.F
C17H18ClNO2S
M. Wt
335.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UC-781

CAS Number

178870-32-1

Product Name

UC-781

IUPAC Name

N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylfuran-3-carbothioamide

Molecular Formula

C17H18ClNO2S

Molecular Weight

335.8 g/mol

InChI

InChI=1S/C17H18ClNO2S/c1-11(2)6-8-21-16-10-13(4-5-15(16)18)19-17(22)14-7-9-20-12(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,22)

InChI Key

YZHIXLCGPOTQNB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-chloro-5-(((2-methyl-3-furanyl)carbonothioyl)amino)phenyl 3-methyl-2-butenyl ether, 3-furancarbothioamide, N-(4-chloro-3-((3-methyl-2-buten-1-yl)oxy)phenyl)-2-methyl-, UC 781, UC-781, UC781

Canonical SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C(C)C

Isomeric SMILES

CC1=C(C=CO1)C(=NC2=CC(=C(C=C2)Cl)OCC=C(C)C)S

The exact mass of the compound 2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide is 335.0747 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 675186. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UC-781 (CAS: 178870-32-1) is a highly potent, thiocarboxanilide-based non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by its extreme lipophilicity and distinctive tight-binding enzyme kinetics . Unlike standard therapeutic NNRTIs, UC-781 binds to the HIV-1 reverse transcriptase (RT) at a 1:1 molar ratio and dissociates exceptionally slowly, rendering it virtually irreversible in standard assays [1]. For procurement and material selection, these properties make UC-781 a highly specialized active pharmaceutical ingredient (API) precursor. It is primarily prioritized for the development of long-acting topical microbicides and as a benchmark compound in advanced antiviral screening panels targeting multi-drug-resistant viral strains, where conventional, rapidly reversible NNRTIs are fundamentally inadequate.

Substituting UC-781 with first-generation NNRTIs like Nevirapine or Delavirdine fails in prophylactic formulation and resistant-strain screening due to critical differences in binding kinetics and structural resilience [1]. Standard NNRTIs are rapidly reversible and rely heavily on aromatic ring stacking within the RT binding pocket; when mutations such as Y181C or Y188C occur, this stacking is lost, resulting in a dramatic drop in antiviral efficacy. Furthermore, reversible NNRTIs lack the cellular 'memory effect' required for topical microbicides, meaning they cannot protect tissues once the extracellular drug is washed away [2]. UC-781 accommodates structural pocket shifts and partitions deeply into cellular membranes, making it non-interchangeable for long-acting mucosal defense applications.

Enzyme Dissociation Kinetics: Tight-Binding vs. Reversible Inhibition

UC-781 distinguishes itself from conventional NNRTIs through its rapid association and exceptionally slow dissociation from the RT-template/primer complex. Reaction progress curve analysis demonstrates a dissociation rate (k_off) of approximately 1.6 x 10^-3 s^-1, meaning that even after 25 minutes of separation from unbound inhibitor, only about 60% of enzyme activity is recovered [1]. In contrast, standard NNRTIs dissociate rapidly, requiring continuous systemic drug presence to maintain inhibition.

Evidence DimensionEnzyme dissociation rate (k_off) and activity recovery
Target Compound Datak_off ~ 1.6 x 10^-3 s^-1; ~60% activity recovered at 25 min
Comparator Or BaselineStandard reversible NNRTIs (rapid dissociation, near-complete immediate recovery)
Quantified DifferenceUC-781 exhibits virtually irreversible tight-binding at a 1:1 molar ratio, drastically extending target residence time.
ConditionsIn vitro RT-template/primer binary complex assay

Prolonged target residence time is essential for selecting APIs intended for long-acting, low-frequency prophylactic applications.

Structural Resilience Against NNRTI-Resistant Mutants

First-generation NNRTIs like Nevirapine suffer severe efficacy losses against HIV-1 strains with Y181C or Y188C mutations due to the loss of critical aromatic ring stacking interactions. Crystallographic data reveals that UC-781 requires only minor structural rearrangements within the mutated binding pocket to maintain its affinity [1]. Consequently, while Nevirapine exhibits a 19- to 58-fold loss in inhibitory activity against key double mutants, UC-781 retains pronounced antiviral potency[2].

Evidence DimensionBinding stability and antiviral efficacy against Y181C/Y188C mutants
Target Compound DataMaintained binding conformation and pronounced antiviral potency
Comparator Or BaselineNevirapine (19- to 58-fold loss in inhibitory activity)
Quantified DifferenceUC-781 bypasses the aromatic stacking dependency that causes high-level resistance in first-generation comparators.
ConditionsX-ray crystallography (2.6 Å resolution) and in vitro mutant infection assays

Ensures the compound's viability as a reliable benchmark in screening panels targeting multi-drug-resistant viral strains.

Precursor Suitability: The Cellular 'Memory Effect'

A defining procurement advantage of UC-781 for microbicide development is its high lipophilicity, which allows it to partition into cell membranes and exert a 'memory effect.' Cells pretreated with UC-781 remain completely protected against subsequent viral infection even after the exogenous drug is extensively washed away [1]. Standard reversible NNRTIs lack this membrane-partitioning retention, failing to prevent infection post-washout.

Evidence DimensionPost-washout viral replication inhibition
Target Compound DataComplete protection of pretreated cells in the absence of exogenous drug
Comparator Or BaselineStandard reversible NNRTIs (rapid loss of protection post-washout)
Quantified DifferenceUC-781 provides sustained, wash-resistant cellular protection, enabling prophylactic efficacy without continuous dosing.
ConditionsPre-activated PBMCs / CEM cells exposed to UC-781, washed, and subsequently infected

This specific retention profile is the primary technical justification for selecting UC-781 as an API for topical mucosal prophylactics.

Formulation Compatibility: Dissolution Enhancement via Solid Dispersions

Because pure crystalline UC-781 is highly lipophilic and exhibits poor aqueous solubility, direct procurement of the raw API requires specific downstream formulation to achieve bioavailability. Studies demonstrate that formulating UC-781 into a ternary solid dispersion using TPGS 1000 and Eudragit E100 significantly enhances its dissolution rate and yields a free-flowing powder [1]. This processability data is critical for transitioning the compound from a laboratory reagent to a functional topical gel.

Evidence DimensionAqueous dissolution rate and powder flowability
Target Compound DataTernary solid dispersion (UC-781 + TPGS 1000 + Eudragit E100) showing rapid dissolution
Comparator Or BaselineUnformulated crystalline UC-781 API (poor aqueous solubility)
Quantified DifferenceSolid dispersion formulation overcomes the inherent solubility bottleneck of the raw API, enabling effective topical delivery.
ConditionsIn vitro dissolution testing of pharmaceutical solid dispersions

Guides formulation scientists on the specific excipient compatibilities required to process this highly lipophilic API into usable products.

Active Pharmaceutical Ingredient (API) for Topical Microbicides

Driven by its 'memory effect' and tight-binding kinetics demonstrated in Section 3, UC-781 is optimally suited as a precursor for long-acting vaginal or rectal prophylactic gels. Its ability to provide post-washout cellular protection makes it a highly effective choice over reversible NNRTIs for preventing mucosal viral transmission[1].

Benchmark Reagent for Multi-Drug Resistance Screening

Because UC-781 maintains structural resilience against Y181C and Y188C mutations, it is highly valuable in virology screening panels. Laboratories prioritize this compound to evaluate cross-resistance profiles of newly emerging HIV-1 strains, using it as a positive control for tight-binding inhibition where first-generation drugs like Nevirapine fail [1].

Model API for Lipophilic Solid Dispersion Studies

Due to its extreme lipophilicity and poor baseline aqueous solubility, UC-781 serves as an excellent model compound in pharmaceutical materials science. R&D teams procure it to test novel excipient systems, such as ternary solid dispersions with TPGS 1000 or cyclodextrin inclusions, aimed at enhancing the dissolution and processability of challenging antiviral therapeutics [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

335.0746777 Da

Monoisotopic Mass

335.0746777 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L7K247H29H

Drug Indication

Investigated for use/treatment in HIV infection.

Pharmacology

N-(4-Chloro-3-((3-Methyl-2-Butenyl)Oxy)Phenyl)-2-Methyl-3-Furancarbothioamide is a thiocarboxanilide non-nucleoside reverse transcriptase inhibitor. UC-781 is a potent inhibitor of reverse transcriptase-dependent pyrophosphorolysis, and purportedly restores the chain-terminating activity of zidovudine (AZT) against AZT-resistant virus.

MeSH Pharmacological Classification

Anti-Retroviral Agents

Mechanism of Action

UC-781 is an HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown in vitro to be very active specifically against HIV-1. UC-781 exhibits synergy with the NRTI zidovudine in vitro.[12] The combination of UC-781 and another candidate microbicide, cellulose acetate 1,2-benzenedicarboxylate, resulted in effective synergy for inhibition of HIV-1 in vitro and in peripheral blood mononuclear cells

Other CAS

178870-32-1

Wikipedia

Uc-781

Dates

Last modified: 08-15-2023
1: McConville C, Friend D. Development and characterisation of a self-microemulsifying drug delivery systems (SMEDDSs) for the vaginal administration of the antiretroviral UC-781. Eur J Pharm Biopharm. 2013 Apr;83(3):322-9. doi: 10.1016/j.ejpb.2012.10.007. PubMed PMID: 23159711.
2: Rezk NL. Development and validation of LC-ESI-MS method for sensitive, accurate and rapid determination of UC-781 in New Zealand white rabbit plasma. Talanta. 2011 Sep 30;85(4):2074-9. doi: 10.1016/j.talanta.2011.07.037. PubMed PMID: 21872060.
3: Goddeeris C, Willems T, Houthoofd K, Martens JA, Van den Mooter G. Dissolution enhancement of the anti-HIV drug UC 781 by formulation in a ternary solid dispersion with TPGS 1000 and Eudragit E100. Eur J Pharm Biopharm. 2008 Nov;70(3):861-8. doi: 10.1016/j.ejpb.2008.07.006. PubMed PMID: 18691650.
4: Goddeeris C, Willems T, Van den Mooter G. Formulation of fast disintegrating tablets of ternary solid dispersions consisting of TPGS 1000 and HPMC 2910 or PVPVA 64 to improve the dissolution of the anti-HIV drug UC 781. Eur J Pharm Sci. 2008 Aug 7;34(4-5):293-302. doi: 10.1016/j.ejps.2008.05.005. PubMed PMID: 18602800.
5: Goddeeris C, Van den Mooter G. Free flowing solid dispersions of the anti-HIV drug UC 781 with Poloxamer 407 and a maximum amount of TPGS 1000: investigating the relationship between physicochemical characteristics and dissolution behaviour. Eur J Pharm Sci. 2008 Sep 2;35(1-2):104-13. doi: 10.1016/j.ejps.2008.06.010. PubMed PMID: 18644442.
6: Fletcher P, Kiselyeva Y, Wallace G, Romano J, Griffin G, Margolis L, Shattock R. The nonnucleoside reverse transcriptase inhibitor UC-781 inhibits human immunodeficiency virus type 1 infection of human cervical tissue and dissemination by migratory cells. J Virol. 2005 Sep;79(17):11179-86. PubMed PMID: 16103169; PubMed Central PMCID: PMC1193640.
7: Van Herrewege Y, Michiels J, Van Roey J, Fransen K, Kestens L, Balzarini J, Lewi P, Vanham G, Janssen P. In vitro evaluation of nonnucleoside reverse transcriptase inhibitors UC-781 and TMC120-R147681 as human immunodeficiency virus microbicides. Antimicrob Agents Chemother. 2004 Jan;48(1):337-9. PubMed PMID: 14693562; PubMed Central PMCID: PMC310190.
8: Damian F, Blaton N, Kinget R, Van den Mooter G. Physical stability of solid dispersions of the antiviral agent UC-781 with PEG 6000, Gelucire 44/14 and PVP K30. Int J Pharm. 2002 Sep 5;244(1-2):87-98. PubMed PMID: 12204568.
9: Deferme S, Van Gelder J, Ingels F, Van den Mooter G, De Buck S, Balzarini J, Naesens L, De Clercq E, Kinget R, Augustijns P. Intestinal absorption characteristics of the low solubility thiocarboxanilide UC-781. Int J Pharm. 2002 Mar 2;234(1-2):113-9. PubMed PMID: 11839442.
10: Damian F, Blaton N, Desseyn H, Clou K, Augustijns P, Naesens L, Balzarini J, Kinget R, Van den Mooter G. Solid state properties of pure UC-781 and solid dispersions with polyvinylpyrrolidone (PVP K30). J Pharm Pharmacol. 2001 Aug;53(8):1109-16. PubMed PMID: 11518020.
11: Damian F, Blaton N, Naesens L, Balzarini J, Kinget R, Augustijns P, Van den Mooter G. Physicochemical characterization of solid dispersions of the antiviral agent UC-781 with polyethylene glycol 6000 and Gelucire 44/14. Eur J Pharm Sci. 2000;10(4):311-22. PubMed PMID: 10838021.
12: Goddeeris C, Coacci J, Van den Mooter G. Correlation between digestion of the lipid phase of smedds and release of the anti-HIV drug UC 781 and the anti-mycotic drug enilconazole from smedds. Eur J Pharm Biopharm. 2007 May;66(2):173-81. PubMed PMID: 17158039.
13: Balzarini J, Naesens L, Verbeken E, Laga M, Van Damme L, Parniak M, Van Mellaert L, Anné J, De Clercq E. Preclinical studies on thiocarboxanilide UC-781 as a virucidal agent. AIDS. 1998 Jul 9;12(10):1129-38. PubMed PMID: 9677161.
14: Balzarini J, Pelemans H, Esnouf R, De Clercq E. A novel mutation (F227L) arises in the reverse transcriptase of human immunodeficiency virus type 1 on dose-escalating treatment of HIV type 1-infected cell cultures with the nonnucleoside reverse transcriptase inhibitor thiocarboxanilide UC-781. AIDS Res Hum Retroviruses. 1998 Feb 10;14(3):255-60. PubMed PMID: 9491916.
15: Balzarini J, Pelemans H, Aquaro S, Perno CF, Witvrouw M, Schols D, De Clercq E, Karlsson A. Highly favorable antiviral activity and resistance profile of the novel thiocarboxanilide pentenyloxy ether derivatives UC-781 and UC-82 as inhibitors of human immunodeficiency virus type 1 replication. Mol Pharmacol. 1996 Aug;50(2):394-401. PubMed PMID: 8700148.

Explore Compound Types